8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the class of sulfonyl-substituted triazaspiro[4.5]decane derivatives, characterized by a spirocyclic core fused with a 1,3,8-triazaspiro system. The structure incorporates a 3,5-dimethylisoxazole sulfonyl group at position 8 and an ethyl substituent at position 3. The synthesis likely involves sulfochlorination of 3,5-dimethylisoxazole followed by coupling to the spirocyclic amine core under basic conditions (e.g., pyridine), analogous to methods described for related cytisine derivatives . Structural confirmation would rely on techniques such as 2D NMR (COSY, HMQC, HMBC) and X-ray crystallography, with refinement software like SHELXL .
Properties
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-4-18-12(19)14(15-13(18)20)5-7-17(8-6-14)24(21,22)11-9(2)16-23-10(11)3/h4-8H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXQNFATNVEMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1,2-oxazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The ethyl and phenethyl groups in the triazaspiro[4.5]decane-6,8-dione series significantly impact purity and yield, with phenethyl reducing purity to 68% compared to ethyl (90%). This suggests steric hindrance or solubility challenges with bulkier groups.
- Sulfonyl vs. Aryl Groups : The sulfonyl-isoxazole moiety in the target compound may enhance thrombo-modulatory activity compared to dimethoxyphenyl or biphenyl substituents, as seen in related cytisine derivatives .
- Synthetic Routes : The target compound’s synthesis mirrors methods for 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where sulfochlorination and nucleophilic substitution are critical . In contrast, biphenyl- or pyridinylmethyl-substituted analogs employ coupling reactions with aryl halides or reductive amination .
Table 2: Pharmacological Profile Comparison
Key Observations :
- Bioactivity Diversity : Sulfonyl-isoxazole derivatives exhibit thrombo-modulatory effects, while oxadiazole-spiro compounds show antimicrobial activity. This highlights the role of heterocyclic substituents in directing pharmacological profiles.
- Thrombo-modulatory Potential: The target compound’s sulfonyl-isoxazole group aligns with the cytisine derivative’s activity, which outperformed pentoxifylline in reducing blood viscosity and platelet aggregation .
Structural and Analytical Insights
- Crystallography : The target compound’s structure would likely require SHELXL for refinement, as seen in related small-molecule crystallography studies . This contrasts with larger macromolecules, where SHELXPRO or other interfaces are used .
- NMR Characterization : 2D NMR techniques (e.g., HMBC, COSY) are critical for confirming the spirocyclic core and sulfonyl-isoxazole connectivity, similar to cytisine derivatives .
Biological Activity
The compound 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule characterized by its unique structural features, including a sulfonyl group and a triazole ring. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 337.4 g/mol. Its structure includes:
- A triazaspiro framework.
- An oxazole ring , which contributes to its biological properties.
The following table summarizes key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N5O3S |
| Molecular Weight | 337.4 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
A study on related compounds demonstrated their ability to inhibit bacterial growth effectively. The presence of the sulfonyl group is often linked to enhanced antimicrobial activity due to its role in disrupting bacterial cell membranes .
Inhibition of HIF Prolyl Hydroxylase
Recent investigations have highlighted the role of triazaspiro compounds in inhibiting hypoxia-inducible factor (HIF) prolyl hydroxylase. Such inhibition is crucial for treating conditions like anemia by stabilizing HIF and promoting erythropoiesis . This mechanism indicates that the target compound may also possess therapeutic potential in hematological disorders.
Case Studies
- Antifungal Screening : In a comparative study, several oxazole-containing compounds were synthesized and tested against various fungal strains. The results indicated that modifications at the sulfonyl position significantly enhanced antifungal activity, suggesting similar expectations for the target compound .
- HIF Inhibition : A patent study demonstrated that triazaspiro compounds could effectively inhibit HIF prolyl hydroxylase activity in vitro. The implications of this finding suggest potential applications in anemia treatment and cancer therapy where HIF stabilization is beneficial .
Q & A
Basic Research Questions
Q. How can the synthesis of this spirocyclic compound be optimized for higher yield and purity?
- Methodological Answer: Synthesis typically involves sulfonylation reactions (e.g., using substituted sulfonyl chlorides) under controlled conditions. Key steps include:
- Refluxing intermediates with sulfonyl chlorides in dichloromethane or ethanol .
- Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH 9:1) to isolate the product .
- Optimization parameters: Adjusting stoichiometry of sulfonyl chloride derivatives (e.g., 0.34 mmol per 0.31 mmol amine precursor) and reaction time (16 hours at room temperature) to minimize byproducts .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer:
- NMR Spectroscopy: Assign peaks to confirm spirocyclic core and substituents (e.g., sulfonyl group at δ 2.8–3.2 ppm for methyl protons) .
- HPLC-MS: Use high-resolution columns (e.g., Chromolith®) to verify purity (>95%) and molecular ion peaks .
- X-ray crystallography: Resolve crystal structure to validate spirocyclic geometry, as done for analogs like 4-phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione .
Advanced Research Questions
Q. How can molecular modeling predict this compound’s conformational flexibility and target binding?
- Methodological Answer:
-
Perform density functional theory (DFT) calculations to analyze steric interactions in the triazaspiro core .
-
Use docking simulations (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., enzymes inhibited by spirocyclic analogs) .
-
Compare with structurally similar compounds (Table 1) to identify critical substituent effects .
Table 1: Structural Analogs and Key Properties
Compound Name Core Structure Notable Features Reference 3-Ethyl-8-(trifluoromethyl)sulfonyl analog Triazaspiro[4.5]decane Enhanced metabolic stability due to CF₃ group 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Diazaspiro core Lower conformational flexibility
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer:
- Dose-response assays: Test across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
- Off-target screening: Use panels like Eurofins’ CEREP to rule out non-specific interactions .
- Metabolic stability studies: Evaluate liver microsome degradation (e.g., human/rat S9 fractions) to clarify pharmacokinetic variability .
Q. What strategies are effective for designing derivatives with improved pharmacological properties?
- Methodological Answer:
-
Bioisosteric replacement: Substitute the oxazole ring with 1,3,4-oxadiazole to enhance solubility (logP reduction by ~0.5 units) .
-
Pro-drug approaches: Introduce hydrolyzable groups (e.g., ester-linked side chains) to improve bioavailability .
-
SAR studies: Systematically vary sulfonyl substituents (e.g., dimethyloxazole vs. trifluoromethylphenyl) and correlate with activity (Table 2) .
Table 2: Substituent Effects on Biological Activity
Substituent Target IC₅₀ (nM) Solubility (mg/mL) Metabolic Half-life (h) 3,5-Dimethyloxazole 120 ± 15 0.8 2.1 3-(Trifluoromethyl)phenyl 85 ± 10 0.3 3.8
Methodological Considerations
- Experimental Design: Link studies to theoretical frameworks (e.g., enzyme inhibition kinetics for anticonvulsant applications) .
- Data Validation: Cross-reference spectral data (NMR, IR) with published analogs to confirm structural assignments .
- Contradiction Mitigation: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
